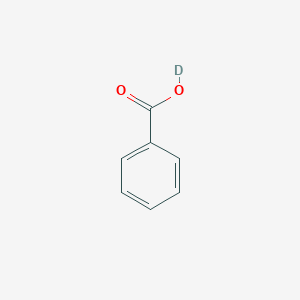

Benzoic acid-d

Description

The exact mass of the compound Benzoic acid-d is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzoic acid-d suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid-d including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

deuterio benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514712 | |

| Record name | (O-~2~H)Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406679-59-2 | |

| Record name | (O-~2~H)Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 406679-59-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of benzoic acid-d vs non-deuterated benzoic acid

An In-depth Technical Guide to the Chemical Properties of Benzoic Acid-d₅ vs. Non-Deuterated Benzoic Acid

Abstract

The strategic substitution of hydrogen with its stable, heavier isotope, deuterium, represents a sophisticated approach in modern medicinal chemistry and analytical science. This guide provides a comprehensive technical comparison between standard benzoic acid (C₆H₅COOH) and its deuterated analogue, benzoic acid-d₅ (C₆D₅COOH), where the five hydrogen atoms on the phenyl ring are replaced by deuterium. While their bulk physicochemical properties such as acidity, solubility, and melting point remain largely unchanged, the fundamental difference in the carbon-deuterium (C-D) bond strength imparts significant changes in metabolic stability. This phenomenon, known as the Kinetic Isotope Effect (KIE), is the cornerstone of this guide. We will explore the theoretical underpinnings of the KIE, detail the comparative chemical properties, outline robust analytical protocols for characterization, and discuss the profound implications for drug development and scientific research.

Introduction: Beyond the Mass Difference

Benzoic acid is the simplest aromatic carboxylic acid, a foundational structure in organic chemistry and a precursor for many industrial syntheses.[1] Its deuterated form, specifically benzoic acid-d₅, is physically almost identical yet possesses a subtle but powerful chemical distinction. This distinction arises from the replacement of protium (¹H) with deuterium (²H) on the aromatic ring.[2][3]

In drug development, deuteration is a strategy employed to fine-tune a molecule's pharmacokinetic profile.[4][5] By replacing hydrogen atoms at sites of metabolic oxidation, the rate of drug breakdown can be slowed, potentially leading to improved half-life, increased therapeutic exposure, and reduced dosing frequency.[6][7] This "deuterium switch" leverages the Kinetic Isotope Effect. This guide serves as a resource for researchers, scientists, and drug development professionals to understand and harness the unique chemical properties of deuterated benzoic acid.

Comparative Physicochemical Properties

At a macroscopic level, benzoic acid and benzoic acid-d₅ exhibit very similar properties. The addition of five neutrons imparts a modest increase in molecular weight but does not significantly alter the intermolecular forces that govern physical characteristics like melting point, boiling point, and solubility.

| Property | Benzoic Acid (C₆H₅COOH) | Benzoic Acid-d₅ (C₆D₅COOH) | Rationale for Similarity/Difference |

| Molecular Formula | C₇H₆O₂[8] | C₇HD₅O₂[2] | Isotopic substitution of the five phenyl hydrogens. |

| Molecular Weight | 122.12 g/mol [8] | 127.15 g/mol [3][9] | Increased mass due to five neutrons in the deuterium nuclei. |

| Appearance | White crystalline solid[10][11] | White crystalline solid[2][12] | Crystal lattice structure is not significantly affected by deuteration. |

| Melting Point | 122.4 °C[8][13] (Range: 121-125 °C[14][15]) | 121-125 °C[9] | Intermolecular forces (hydrogen bonding, van der Waals) are nearly identical. |

| Boiling Point | 249.2 °C[8][13] | 249 °C[9] | Similar intermolecular forces and vapor pressure characteristics. |

| Acidity (pKa in water) | ~4.20[8][10][16] | Expected to be ~4.20 | The acidic proton is on the carboxyl group, which is not deuterated. Electronic effects from ring deuteration are negligible on pKa. |

| Solubility in Water (25°C) | 3.44 g/L[1] | Slightly lower (not well-documented) | Deuterium bonds are slightly less polarizable, which can marginally decrease solubility in polar solvents like water. However, the effect is often minimal. Benzoic acid's low water solubility is primarily due to the non-polar benzene ring.[17][18][19] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene[1][14] | Soluble in alcohol, ether, benzene | "Like dissolves like" principle holds; the overall polarity of the molecule is largely unchanged. |

The Kinetic Isotope Effect: The Scientific Core of Deuteration

The most significant chemical difference between benzoic acid and its d₅-analogue is not found in its static properties but in its reactivity, specifically the rate at which C-H versus C-D bonds are broken. This is the Kinetic Isotope Effect (KIE) .

The Principle: Zero-Point Energy

The C-D bond is stronger than the C-H bond.[20][21] This is a direct consequence of the greater mass of deuterium. According to the principles of quantum mechanics, a chemical bond is never completely at rest, even at absolute zero. It vibrates with a minimum amount of energy known as the Zero-Point Energy (ZPE) .

Because deuterium is heavier, a C-D bond vibrates at a lower frequency than a C-H bond.[22][23] This lower vibrational frequency results in a lower ZPE. For a chemical reaction to occur where this bond is cleaved, energy must be supplied to reach the transition state. Since the C-D bond starts from a lower energy level, more energy is required to break it compared to a C-H bond.[20][23] This higher activation energy leads to a slower reaction rate.

View DOT Script for Diagram

Caption: Energy diagram of the Kinetic Isotope Effect.

Implications for Metabolism

In pharmaceutical science, the KIE is most relevant to drug metabolism, which often involves oxidative reactions catalyzed by enzymes such as the cytochrome P450 (CYP450) family. These enzymes frequently break C-H bonds as the rate-limiting step of metabolic clearance.

By replacing C-H bonds with C-D bonds at these "metabolic soft spots," the rate of metabolism can be significantly reduced. For a benzoic acid-containing drug, this could mean slower hydroxylation of the aromatic ring. This can lead to:

-

Prolonged Half-Life: The drug remains in the body for a longer period.[6]

-

Increased Drug Exposure (AUC): The total amount of drug the body is exposed to over time is increased.

-

Metabolic Switching: If a molecule has multiple metabolic pathways, slowing down the primary pathway via deuteration can cause metabolism to shift to an alternative, previously minor pathway.[6][24] This can sometimes be unpredictable and may lead to different metabolite profiles.[25]

The success of this strategy is exemplified by the FDA's approval of Deutetrabenazine (Austedo®) , a deuterated version of tetrabenazine, for treating chorea associated with Huntington's disease.[24][26][][28] The deuteration slows metabolism, allowing for lower and less frequent dosing compared to its non-deuterated counterpart.[28]

Analytical Characterization and Protocols

Distinguishing between benzoic acid and benzoic acid-d₅ requires techniques sensitive to isotopic differences. A multi-technique approach ensures unambiguous identification, purity assessment, and quantification.[29][30]

Mass Spectrometry (MS)

MS is the primary tool for confirming deuteration and for quantification. It separates ions based on their mass-to-charge ratio (m/z).

-

Identification: Benzoic acid-d₅ will appear at a mass 5 Daltons higher (M+5) than non-deuterated benzoic acid. This clear mass shift provides definitive evidence of incorporation.

-

Quantification: Benzoic acid-d₅ is an ideal internal standard (IS) for the quantification of benzoic acid in complex matrices (e.g., plasma, tissue) using isotope-dilution mass spectrometry.[3] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar matrix effects and ionization suppression, correcting for variations during sample preparation and analysis.[3][12]

Protocol: Quantification of Benzoic Acid in Plasma using LC-MS/MS

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of a known concentration of Benzoic Acid-d₅ internal standard solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

-

Ionization: Electrospray Ionization (ESI), Negative Mode.

-

Acquisition: Multiple Reaction Monitoring (MRM).

-

Benzoic Acid Transition: Q1 121.1 → Q3 77.1

-

Benzoic Acid-d₅ (IS) Transition: Q1 126.1 → Q3 82.1

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Generate a calibration curve by plotting the Peak Area Ratio against the concentration of prepared standards and apply a linear regression to determine the concentration in unknown samples.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the precise location and extent of deuterium incorporation.[30]

-

¹H NMR: In the ¹H NMR spectrum of benzoic acid-d₅, the signals corresponding to the aromatic protons (typically found between 7.5-8.2 ppm) will be absent or significantly diminished, while the acidic proton of the carboxyl group (~12 ppm) will remain.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive signal for each deuterated position on the ring.

-

¹³C NMR: The carbon atoms bonded to deuterium will show a characteristic triplet splitting pattern (due to the spin I=1 of deuterium) and will be shifted slightly upfield compared to carbons bonded to hydrogen.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of chemical bonds. Due to the mass difference, C-D bond vibrations occur at a lower frequency than C-H vibrations.

-

Aromatic C-H Stretch: Typically observed around 3100-3000 cm⁻¹.

-

Aromatic C-D Stretch: Predicted to appear at a lower wavenumber, approximately 2250 cm⁻¹ (roughly 3000 / √2). This clear shift in the spectrum is another way to confirm deuteration.

View DOT Script for Diagram

Sources

- 1. Benzoic acid - Wikipedia [en.wikipedia.org]

- 2. CAS 1079-02-3: Benzoic-2,3,4,5,6-d5 acid | CymitQuimica [cymitquimica.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. deutramed.com [deutramed.com]

- 8. SATHEE: Chemistry Benzoic Acid [sathee.iitk.ac.in]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 11. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lookchem.com [lookchem.com]

- 13. Benzoic Acid (USP, BP, Ph. Eur.) pure, pharma grade [itwreagents.com]

- 14. chembk.com [chembk.com]

- 15. chemicalpoint.eu [chemicalpoint.eu]

- 16. global.oup.com [global.oup.com]

- 17. echemi.com [echemi.com]

- 18. quora.com [quora.com]

- 19. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [scirp.org]

- 20. ias.ac.in [ias.ac.in]

- 21. quora.com [quora.com]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. kinetics [faculty.csbsju.edu]

- 24. bioscientia.de [bioscientia.de]

- 25. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Deuterated drug - Wikipedia [en.wikipedia.org]

- 28. medium.com [medium.com]

- 29. resolvemass.ca [resolvemass.ca]

- 30. pdf.benchchem.com [pdf.benchchem.com]

Probing Reaction Mechanisms: A Technical Guide to the Kinetic Isotope Effect of Benzoic Acid-d

Abstract

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and drug development for elucidating reaction mechanisms.[1][2] By replacing an atom with one of its heavier isotopes, subtle changes in reaction rates can be observed, providing profound insights into bond-breaking and bond-forming events in the rate-determining step of a reaction. This guide provides an in-depth technical overview of the kinetic isotope effect, with a specific focus on benzoic acid-d, the deuterated analogue of benzoic acid. We will explore the theoretical underpinnings of the KIE, detail experimental methodologies for its determination, and discuss its practical applications in understanding reaction pathways and optimizing drug metabolism. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental concept.

Introduction: The Significance of the Kinetic Isotope Effect

The kinetic isotope effect (KIE) is defined as the change in the rate of a chemical reaction upon isotopic substitution.[1][2][3] It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant of the reaction with the heavier isotope (kH).

KIE = kL / kH

For the deuteration of benzoic acid, this would be the ratio of the rate constant for the reaction of benzoic acid (with protium, ¹H) to that of benzoic acid-d (with deuterium, ²H or D).

The primary utility of the KIE lies in its ability to probe the transition state of a reaction.[1][2][4] A significant KIE (typically kH/kD > 2) is indicative of the cleavage of a C-H bond in the rate-determining step of the reaction.[5] This is because the greater mass of deuterium compared to protium results in a lower zero-point vibrational energy for a C-D bond versus a C-H bond.[2][3][6] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.[1][3]

This principle has significant implications in various fields:

-

Mechanistic Elucidation: KIE studies are instrumental in distinguishing between proposed reaction mechanisms.[1] For instance, they can help determine whether a reaction proceeds via a concerted or stepwise pathway.

-

Drug Metabolism: In pharmaceutical development, the KIE is leveraged to enhance the metabolic stability of drug candidates.[3][6] By strategically replacing hydrogen atoms at metabolically labile positions with deuterium, the rate of enzymatic degradation (often mediated by cytochrome P450 enzymes) can be slowed, leading to improved pharmacokinetic profiles.[6]

-

Catalysis: Understanding the KIE can aid in the design and optimization of catalysts by providing insights into the rate-limiting steps of catalytic cycles.[7]

This guide will delve into the specifics of the KIE of benzoic acid-d, a model system that provides a clear illustration of these fundamental principles.

Theoretical Framework of the Kinetic Isotope Effect

The origin of the kinetic isotope effect is a quantum mechanical phenomenon rooted in the differences in vibrational frequencies of chemical bonds.[1]

Zero-Point Energy and Bond Dissociation

A chemical bond is not static; it vibrates at a specific frequency. The lowest possible vibrational energy state is known as the zero-point energy (ZPE). The ZPE is dependent on the reduced mass of the atoms forming the bond. A bond containing a heavier isotope will have a lower vibrational frequency and, consequently, a lower ZPE.

The energy required to cleave a bond, the bond dissociation energy, is the energy difference between the ZPE and the top of the potential energy well. Because the C-D bond has a lower ZPE than the C-H bond, its bond dissociation energy is higher. This difference in activation energy is the primary contributor to the normal primary kinetic isotope effect, where kH > kD.

Primary vs. Secondary Kinetic Isotope Effects

It is crucial to distinguish between primary and secondary KIEs:

| Isotope Effect Type | Description | Typical kH/kD Value |

| Primary KIE | Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[4] | > 2[5] |

| Secondary KIE | Observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[2] | Close to 1 (can be normal, >1, or inverse, <1) |

The Role of Tunneling

In some cases, exceptionally large KIEs (kH/kD >> 7) are observed.[8] This is often attributed to quantum mechanical tunneling, where a light particle (like a proton) can pass through a potential energy barrier rather than going over it.[8] Tunneling is more probable for the lighter protium than for the heavier deuterium, leading to a significantly faster reaction rate for the non-deuterated compound.[8]

Experimental Determination of the KIE for Benzoic Acid-d

Synthesis of Benzoic Acid-d

The first step is the synthesis of the deuterated substrate. A common method for the deuteration of benzoic acid involves H-D exchange reactions. For instance, palladium-catalyzed methods using deuterium gas (D₂) or heavy water (D₂O) as the deuterium source can achieve site-selective deuteration.[9][10]

Example Synthetic Protocol:

A general procedure for the deuteration of benzoic acid might involve:

-

Dissolving benzoic acid in a suitable solvent.

-

Adding a palladium catalyst and a deuterium source (e.g., D₂O).[10]

-

Heating the reaction mixture under an inert atmosphere for a specified period.

-

Work-up and purification of the resulting benzoic acid-d.

The degree of deuteration should be confirmed by analytical techniques such as NMR spectroscopy or mass spectrometry.[11]

Kinetic Measurements

Two primary methods are used to determine the KIE:

1. Independent Kinetic Experiments: This involves running the reaction separately with benzoic acid and benzoic acid-d under identical conditions and measuring their respective reaction rates.

2. Competition Experiments: In this more precise method, a mixture of benzoic acid and benzoic acid-d is subjected to the reaction conditions. The relative amounts of the deuterated and non-deuterated products are then analyzed.

Analytical Techniques

The choice of analytical technique depends on the nature of the reaction and the products.

| Technique | Application |

| UV-Vis Spectroscopy | Can be used if the reactant or product has a distinct chromophore, allowing for the monitoring of concentration changes over time.[11] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for separating and quantifying volatile products, with the mass spectrometer distinguishing between deuterated and non-deuterated species. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR can be used to follow the disappearance of the starting material and the appearance of the product.[12] ²H NMR can directly detect the deuterated species. |

| High-Performance Liquid Chromatography (HPLC) | Suitable for separating and quantifying non-volatile reactants and products. |

Applications and Case Studies Involving Benzoic Acid-d

The KIE of benzoic acid-d can be investigated in various chemical transformations.

C-H Activation and Arylation Reactions

Direct C-H activation is a powerful tool in organic synthesis. KIE studies have been instrumental in understanding the mechanisms of these reactions. For instance, in the palladium-catalyzed ortho-arylation of benzoic acid, a significant KIE of 4.4 was observed, indicating that C-H bond cleavage is the turnover-limiting step.[13] Similarly, in a ruthenium-catalyzed ortho-arylation, kinetic isotope effects were measured in parallel and competition experiments, suggesting a slow and reversible C-H activation step.[14]

Metabolic Studies

Benzoic acid is metabolized in the body, primarily through conjugation with glycine.[15] While the primary metabolic pathway may not involve C-H bond cleavage, studying the KIE of deuterated analogues can reveal alternative, minor metabolic pathways or be used as a tool to investigate metabolism-mediated toxicities.[16] For example, if a minor oxidative metabolic pathway exists that involves C-H bond cleavage, deuteration at that position would slow down this pathway, potentially altering the overall metabolic profile.

Atmospheric Chemistry

Benzoic acid is present in the atmosphere and can undergo degradation initiated by radicals such as OH.[17] KIE studies could provide insights into the mechanisms of these atmospheric reactions, helping to model the fate of aromatic pollutants. The reaction of benzoic acid with OH radicals can proceed via addition to the aromatic ring or abstraction of a hydrogen atom.[17] A KIE study could help to distinguish the relative importance of these two pathways.

Conclusion

The kinetic isotope effect of benzoic acid-d serves as a compelling example of a fundamental principle in physical organic chemistry with far-reaching practical implications. From elucidating complex reaction mechanisms in catalysis to designing more stable and effective pharmaceuticals, the insights gained from KIE studies are invaluable. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers and scientists to apply this powerful tool in their own investigations. As our ability to synthesize isotopically labeled compounds and perform precise kinetic measurements continues to advance, the role of the kinetic isotope effect in chemical and biological sciences is set to expand even further.

References

- Isotope Effects in C−H Bond Activation Reactions by Transition Metals - ACS Publications. (2002, November 27). ACS Publications.

- Kinetic isotope effect - Wikipedia. (n.d.). Wikipedia.

- Two-State Reactivity Model Explains Unusual Kinetic Isotope Effect Patterns in C-H Bond Cleavage by Nonheme Oxoiron(IV) Complexes - PMC. (n.d.). NCBI.

- Isotope Effects in CH Bond Activation Reactions by Transition Metals. (n.d.). SlidePlayer.

- Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design - Cambridge Isotope Laboratories. (n.d.). Cambridge Isotope Laboratories.

- Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology - ACS Publications - ACS.org. (2008, August 15). ACS Publications.

- Chemoselective Benzylic C–H Deuteration Using Deuterium Gas - PMC - NIH. (2025, August 28). NCBI.

- The kinetic isotope effect in the search for deuterated drugs. (n.d.).

- understanding deuterium kinetic isotope effect in drug metabolism - Benchchem. (n.d.). BenchChem.

- Isotope labeled experiments for determination of the kinetic isotope effect (KIE) on C–H activation reactions. Adapted from. - ResearchGate. (n.d.). ResearchGate.

- 7.1: Kinetic Isotope Effects - Chemistry LibreTexts. (2022, August 10). Chemistry LibreTexts.

- A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier - PMC. (2008, September 19). NCBI.

- A Laboratory Experiment for Illustrating the Kinetic Isotope Effect - Heriot-Watt University. (n.d.). Heriot-Watt University.

- Kinetic Isotope Effect: Principles and its use in mechanism investigation - EPFL. (n.d.). EPFL.

- JPS6330450A - Production of deuterated benzoic acid - Google Patents. (n.d.). Google Patents.

- Two Methods for Direct ortho-Arylation of Benzoic Acids - ACS Publications. (2007, July 25). ACS Publications.

- Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts - PMC. (n.d.). NCBI.

- Secondary carbon-13 isotope effect on the ionization of benzoic acid (Journal Article) | ETDEWEB - OSTI.GOV. (1976, January 1). OSTI.GOV.

- Palladium(0)/benzoic acid catalysis merges sequences with D 2 O-promoted labelling of C–H bonds - RSC Publishing. (2019, September 25). Royal Society of Chemistry.

- Kinetic isotope effects on aromatic and benzylic hydroxylation by Chromobacterium violaceum phenylalanine hydroxylase as probes of chemical mechanism and reactivity - PubMed. (2008, October 21). PubMed.

- The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen - PubMed. (n.d.). PubMed.

- Kinetic Isotope Effects in Organic Chemistry - Macmillan Group. (2005, September 14). Macmillan Group.

- Kinetic Isotope Effect (Péter, 2023) - Baran Lab. (2023, May 20). Baran Lab.

- Mechanism and kinetic study of the reaction of benzoic acid with OH, NO 3 and SO 4 − radicals in the atmosphere - ResearchGate. (2019, June 6). ResearchGate.

- Secondary carbon-13 isotope effect on the ionization of benzoic acid - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). (n.d.). Royal Society of Chemistry.

Sources

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 5. Portico [access.portico.org]

- 6. isotope.com [isotope.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Two-State Reactivity Model Explains Unusual Kinetic Isotope Effect Patterns in C-H Bond Cleavage by Nonheme Oxoiron(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemoselective Benzylic C–H Deuteration Using Deuterium Gas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium(0)/benzoic acid catalysis merges sequences with D 2 O-promoted labelling of C–H bonds - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03682B [pubs.rsc.org]

- 11. pure.hw.ac.uk [pure.hw.ac.uk]

- 12. A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Beyond the Dalton: The Critical Molecular Weight Differentials Between Benzoic Acid-d5 and Benzoic Acid-d1 in Analytical Workflows

The Analytical Imperative of Isotopic Mass Differentials

In my tenure developing high-throughput bioanalytical assays and pharmacokinetic (PK) models, the selection of a stable isotope-labeled (SIL) internal standard is frequently treated as a trivial catalog purchase. However, the physicochemical reality is that not all deuterated standards are created equal. When quantifying benzoic acid—a fundamental biochemical building block, food preservative, and drug metabolite—the choice between benzoic acid-d5 and benzoic acid-d1 dictates the success or failure of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

This whitepaper dissects the causality behind these assay outcomes, grounded in the exact molecular weight differentials, isotopic envelope overlaps, and the kinetic stability of protium-deuterium (H/D) exchange mechanisms.

Physicochemical Properties & The 4-Dalton Gap

To understand the operational differences between these molecules, we must first establish their exact mass differentials. The substitution of hydrogen (1.008 Da) with deuterium (2.014 Da) yields a mass shift of approximately 1.006 Da per incorporated isotope.

According to the , unlabeled benzoic acid (C₇H₆O₂) has a standard molecular weight of 122.12 g/mol [1]. Commercially available benzoic acid-d5 (C₇HD₅O₂), which is heavily utilized in proteomics and quantitative MS, presents a molecular weight of 127.15 g/mol [2]. Conversely, benzoic acid-d1 (C₇H₅DO₂) has a molecular weight of 123.13 g/mol [3].

Quantitative Data Summary

| Compound | Chemical Formula | Isotopic Substitution | Molecular Weight ( g/mol ) | Mass Shift vs. Unlabeled (Da) |

| Benzoic Acid | C₇H₆O₂ | None | 122.12 | 0 |

| Benzoic Acid-d1 | C₇H₅DO₂ | O-D (Carboxyl) or Ring-D | 123.13 | +1.01 |

| Benzoic Acid-d5 | C₇HD₅O₂ | Ring-D₅ (Aromatic) | 127.15 | +5.03 |

The critical metric here is the ~4.02 Da difference between the d5 and d1 variants. In mass spectrometry, this 4-Dalton gap is the boundary between severe analytical cross-talk and absolute quantitative clarity.

The Causality of Assay Failure: Why Mass Differentials Matter

Why does a bioanalytical scientist strictly prefer benzoic acid-d5 over benzoic acid-d1? The causality is rooted in two distinct chemical phenomena: Isotopic Overlap and H/D Exchange Lability .

A. The ¹³C Natural Abundance Overlap

Carbon-13 has a natural abundance of approximately 1.1%. For unlabeled benzoic acid (containing 7 carbon atoms), the probability of a molecule containing one ¹³C atom is roughly 7.7%. Consequently, the M+1 isotopic peak of unlabeled benzoic acid appears at 123.12 Da with ~7.7% relative abundance.

If benzoic acid-d1 (MW: 123.13 Da) is used as an internal standard, its primary mass channel perfectly overlaps with the M+1 peak of the unlabeled analyte. At high physiological concentrations of benzoic acid, this ¹³C contribution artificially inflates the internal standard signal, destroying the linearity of the calibration curve. The +5 Da shift of benzoic acid-d5 (127.15 Da) completely clears this isotopic envelope, as the M+5 peak of unlabeled benzoic acid is mathematically negligible.

B. H/D Exchange Lability in Protic Solvents

Benzoic acid-d1 is most commonly synthesized as benzoic acid-OD (O-deuterated), where the deuterium resides on the carboxylic acid group[4]. In reverse-phase LC-MS/MS, mobile phases consist of protic solvents (water, methanol) modified with formic acid. Upon injection, the labile O-D bond undergoes rapid proton-deuterium exchange with the mobile phase. The deuterium is stripped and replaced by hydrogen, instantly reverting the molecule back to unlabeled benzoic acid (122.12 Da). Benzoic acid-d5, however, features deuterium atoms bound directly to the aromatic carbon ring (C-D bonds). These bonds are highly stable and resist H/D exchange, preserving the 127.15 Da mass throughout the chromatographic run.

Mechanistic Insights: Metabolic Stability and Kinetic Isotope Effects (KIE)

In drug development, deuterated compounds are often used to trace metabolic pathways. Benzoic acid is primarily metabolized in the liver, where it is activated to benzoyl-CoA and subsequently conjugated with glycine to form hippuric acid, which is excreted in urine.

Because the rate-limiting steps of this biotransformation occur at the carboxylic acid moiety, the C-D bonds on the aromatic ring of benzoic acid-d5 are not broken during metabolism. Therefore, the Secondary Kinetic Isotope Effect (KIE) is negligible. Benzoic acid-d5 perfectly mimics the pharmacokinetics of unlabeled benzoic acid, making it an ideal surrogate for in vivo studies.

Figure 1: Glycine conjugation pathway of benzoic acid to hippuric acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They contain intrinsic control steps that immediately flag environmental contamination or isotopic degradation.

Protocol A: LC-MS/MS Cross-Talk Validation Workflow

This protocol empirically proves the necessity of the 4 Da mass differential by quantifying isotopic cross-talk.

Step 1: Preparation of Equimolar Solutions Prepare 100 ng/mL solutions of unlabeled benzoic acid, benzoic acid-d1, and benzoic acid-d5 in 50:50 Water:Acetonitrile. Step 2: Chromatographic Separation Inject 5 µL onto a C18 column using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Step 3: MRM Transition Monitoring Monitor the following transitions in negative electrospray ionization (ESI-) mode:

-

Unlabeled: m/z 121.0 → 77.0

-

d1 variant: m/z 122.0 → 78.0

-

d5 variant: m/z 126.0 → 81.0 Step 4: Cross-Talk Calculation (Self-Validation Step) Inject a high-concentration (10,000 ng/mL) unlabeled sample. System Validation: If a peak appears in the d5 channel, the assay fails validation for isotopic impurity. If a peak appears in the d1 channel (which it will, due to ¹³C), calculate the area ratio. This validates the rejection of d1 as an internal standard.

Figure 2: Isotopic selection logic and cross-talk validation workflow in LC-MS/MS.

Protocol B: Protium-Deuterium (H/D) Exchange Stability Assay

This protocol demonstrates the lability of benzoic acid-OD (d1) versus the stability of ring-deuterated benzoic acid-d5.

Step 1: Solvent Preparation Prepare two solvent systems: Aprotic (100% dry Acetonitrile) and Protic (50:50 Water:Methanol). Step 2: Incubation Dissolve benzoic acid-d1 and benzoic acid-d5 in both solvent systems at 1 µg/mL. Incubate at room temperature for 1 hour. Step 3: Direct MS Infusion Infuse the samples directly into the mass spectrometer without an LC column. Step 4: Spectral Analysis (Self-Validation Step) System Validation: The aprotic solvent acts as the negative control. If the d1 mass shifts to 122.12 Da in the aprotic solvent, the system is contaminated with ambient moisture, invalidating the run. In the protic solvent, the d1 mass will rapidly revert to 122.12 Da, while the d5 mass will remain firmly at 127.15 Da, proving its structural superiority for aqueous assays.

Conclusion

The molecular weight difference between benzoic acid-d5 (127.15 Da) and benzoic acid-d1 (123.13 Da) is not merely a numerical artifact; it is the defining parameter of assay robustness. The 4-Dalton gap provided by benzoic acid-d5 successfully bypasses the ¹³C natural abundance envelope, while its ring-deuterated structure immunizes it against the H/D exchange vulnerabilities that plague O-deuterated d1 variants. For researchers operating in quantitative mass spectrometry, benzoic acid-d5 remains the undisputed gold standard.

References

-

NIST Chemistry WebBook - Benzoic acid. National Institute of Standards and Technology.[Link][1]

-

Taiyo Nippon Sanso - Stable Isotopes: Benzoic Acid-OD. [Link][4]

Sources

Whitepaper: NMR Spectral Characteristics and Analytical Workflows for Benzoic Acid-d5 in CDCl₃

Executive Summary

Benzoic acid-d5 (C₆D₅COOH) is a critical isotopically labeled standard used extensively in quantitative NMR (qNMR), mass spectrometry, and pharmacokinetic tracing[1]. By replacing the five aromatic protons with deuterium, the ¹H NMR spectrum is dramatically simplified, isolating the carboxylic acid (-COOH) proton. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) characteristics of benzoic acid-d5 in deuterated chloroform (CDCl₃), detailing the causality behind chemical shifts, spin-spin coupling, and dimerization effects.

Mechanistic Principles of Isotopic Substitution in NMR

When analyzing benzoic acid-d5 in CDCl₃, the substitution of ¹H (spin I = 1/2) with ²H (Deuterium, spin I = 1) fundamentally alters the spectral landscape.

-

¹H NMR Profile: The aromatic region (typically 7.4–8.1 ppm for unlabeled benzoic acid) becomes entirely transparent. The sole observable proton is the highly deshielded carboxylic acid proton. In non-polar solvents like CDCl₃, carboxylic acids predominantly exist as hydrogen-bonded dimers. This dimerization decreases the electron density around the proton, causing it to2[2].

-

¹³C NMR Profile: The aromatic carbons (C2–C6) are directly bonded to deuterium. Because deuterium has a spin of 1, the ¹³C signals for these carbons are split into 1:1:1 triplets according to the 2nI+1 rule, with a coupling constant ( 1JCD ) of approximately 24 Hz. The carbonyl carbon (C7) and the ipso carbon (C1) lack direct deuterium attachment and appear as singlets. The carbonyl carbon of benzoic acid in CDCl₃ characteristically3[3].

Logical breakdown of isotopic effects on the 1H and 13C NMR spectra of benzoic acid-d5.

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity data when using benzoic acid-d5 as an internal standard or structural probe, researchers must employ rigorous, self-validating protocols. The concentration dependence of the -COOH peak requires careful sample preparation, and the identity of the exchangeable proton must be confirmed via2[2].

Step-by-Step Protocol: NMR Acquisition and D₂O Validation

-

Sample Preparation: Accurately weigh 5–10 mg of benzoic acid-d5.

-

Solvation: Dissolve the compound in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal reference) directly in a 5 mm NMR tube. Ensure complete dissolution to avoid line broadening.

-

Initial Acquisition: Acquire the ¹H NMR spectrum at 298 K using a standard 1D pulse sequence (e.g., 16–32 scans, relaxation delay of 1–2 seconds to ensure quantitative integration if needed).

-

Observation: Identify the broad singlet corresponding to the -COOH proton in the 4[4].

-

Validation (H/D Exchange): Add 1–2 drops of D₂O to the NMR tube. Cap the tube and shake vigorously for 30 seconds to mix the biphasic system. Allow the aqueous and organic layers to separate (the aqueous layer will sit on top of the CDCl₃)[2].

-

Re-Acquisition: Re-acquire the ¹H NMR spectrum. The peak at 10–14 ppm will disappear due to the exchange of the carboxylic proton with deuterium (forming C₆D₅COOD), definitively confirming the assignment[2].

Self-validating NMR workflow for benzoic acid-d5 in CDCl3 including D2O exchange.

Quantitative Data Summaries

The following tables summarize the expected NMR spectral characteristics of benzoic acid-d5 in CDCl₃, contrasting it with its unlabeled counterpart to highlight the isotopic effects.

Table 1: ¹H NMR Spectral Characteristics (in CDCl₃ at 298 K)

| Proton Environment | Unlabeled Benzoic Acid (δ ppm) | Benzoic Acid-d5 (δ ppm) | Multiplicity / Notes |

| Aromatic (ortho) | ~8.10 | N/A | Exchanged for Deuterium |

| Aromatic (meta/para) | ~7.45 - 7.60 | N/A | Exchanged for Deuterium |

| Carboxylic (-COOH) | 10.0 - 14.0 | 10.0 - 14.0 | Broad singlet; highly dependent on concentration[2] |

Table 2: ¹³C NMR Spectral Characteristics (in CDCl₃ at 298 K)

| Carbon Environment | Unlabeled Benzoic Acid (δ ppm) | Benzoic Acid-d5 (δ ppm) | Multiplicity & Coupling |

| C7 (Carbonyl) | 172.6 | ~172.6 | Singlet[3] |

| C1 (Ipso) | 129.3 | ~129.1 | Singlet (weak, uncoupled to D) |

| C2, C6 (Ortho) | 130.2 | ~129.8 | Triplet, 1JCD ≈ 24 Hz |

| C3, C5 (Meta) | 128.5 | ~128.1 | Triplet, 1JCD ≈ 24 Hz |

| C4 (Para) | 133.8 | ~133.4 | Triplet, 1JCD ≈ 24 Hz |

(Note: Deuterated carbons experience a slight upfield isotopic shift of ~0.2 - 0.4 ppm compared to their protonated counterparts).

Causality in Experimental Choices

-

Solvent Selection (CDCl₃ vs. DMSO-d₆): CDCl₃ is a non-polar, non-hydrogen-bonding solvent. It forces benzoic acid molecules to hydrogen-bond with each other, forming stable dimers. This dimerization causes the -COOH proton to be highly deshielded (10-14 ppm). If a polar, hydrogen-bonding solvent like DMSO-d₆ were used, the solvent would disrupt the dimers, hydrogen-bonding directly to the acid, which shifts the -COOH proton to a different resonance and 4[4].

-

Internal Standard Utility: Because benzoic acid-d5 lacks aromatic protons, it is a perfect 1[1]. The isolated -COOH peak can be integrated against a target compound's signals without spectral overlap in the crowded 7-8 ppm region.

References

- Title: Benzoic acid-d5 | Stable Isotope Source: MedChemExpress URL

- Source: mit.

- Title: Structural environments of carboxyl groups in natural organic molecules from terrestrial systems.

- Source: mdpi.

Sources

Thermodynamic Isotope Effects in Drug Design: Elucidating the pKa Shift in Deuterated Benzoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Deuteration is a well-established strategy in medicinal chemistry, primarily leveraged to improve the metabolic stability of active pharmaceutical ingredients (APIs) through the primary kinetic isotope effect (KIE). However, the secondary deuterium isotope effect on thermodynamic properties—specifically the acid dissociation constant ( pKa )—is frequently overlooked.

This technical guide provides an in-depth mechanistic analysis of the pKa shift observed between standard benzoic acid ( C6H5COOH ) and its perdeuterated isotopologue, benzoic acid-d5 ( C6D5COOH ). By examining the vibrational origins of this shift and providing a field-proven, self-validating Nuclear Magnetic Resonance (NMR) titration protocol, this whitepaper equips formulation and analytical scientists with the framework needed to account for isotopic thermodynamic shifts in drug development.

Mechanistic Causality: Why Deuteration Alters pKa

It is a documented phenomenon that deuteration decreases the acidity of carboxylic acids, resulting in a positive ΔpKa shift. For perdeuterated benzoic acid ( C6D5COOH ), the pKa increases by approximately 0.010 units compared to its protio counterpart[1].

The Fallacy of the Inductive Effect

Historically, some literature attributed this shift to the electron-donating nature of deuterium relative to protium. However, advanced frequency analysis and ab initio computations have provided evidence against a purely inductive origin[2]. If the effect were strictly inductive, the ΔpKa would decay exponentially as the site of deuteration moved further from the carboxylate group. While this distance-dependent decay holds true for aliphatic acids, it fails to explain aromatic systems. In benzoic acid, the isotope effect does not vanish as deuteration moves from the ortho to the meta and para positions[2].

The Zero-Point Energy (ZPE) Causality

The true causality lies in isotope-sensitive vibrational frequencies. Upon deprotonation of the carboxylic acid, the electron density of the molecule shifts, which inherently lowers the frequencies of the C-H (or C-D) bond vibrations.

Because a C-H bond possesses a higher initial zero-point energy (ZPE) than a heavier C-D bond, the absolute magnitude of the ZPE drop upon deprotonation is larger for the protio acid. This larger drop in energy provides greater thermodynamic stabilization to the protio conjugate base. Consequently, the protio acid is thermodynamically driven to deprotonate more readily than the deuterio acid, rendering it slightly more acidic (lower pKa ).

Caption: Zero-point energy (ZPE) shift mechanism driving the secondary isotope effect on pKa.

Quantitative Data: Isotopic pKa Shifts

The table below summarizes the highly precise ΔpKa measurements for various deuterated isotopologues of benzoic acid. Notice the persistence of the isotope effect even at the para position, highlighting the whole-ring delocalization of the vibrational modes[1].

| Compound | Isotopic Substitution | Measured ΔpKa (vs. Standard) |

| Standard Benzoic Acid | None ( C6H5COOH ) | Baseline (0.000) |

| Benzoic acid-d1 (ortho) | [2−2H] | +0.0046 ± 0.0002 |

| Benzoic acid-d1 (meta) | [3−2H] | +0.0019 |

| Benzoic acid-d1 (para) | [4−2H] | +0.0018 |

| Benzoic acid-d3 | [2,3,5−2H3] | +0.0059 |

| Benzoic acid-d5 | [2,3,4,5,6−2H5] | +0.0099 ± 0.0020 |

Experimental Methodology: Self-Validating NMR Titration

Measuring a ΔpKa of ~0.010 is practically impossible using standard potentiometric (glass electrode) titrations due to inherent electrode drift, calibration inconsistencies, and liquid junction potentials. To achieve the required precision, scientists must utilize a Competitive 13C NMR Titration .

The Self-Validating System

This protocol is intrinsically self-validating because it operates as an internal standard system. By mixing both the protio and deuterio isotopologues in the exact same NMR tube, both species are subjected to the identical macroscopic pH, temperature, and solvent environment. The measurement relies strictly on the relative difference in their NMR chemical shifts ( Δδ ) rather than an absolute external pH reading. Any systemic environmental error affects both molecules equally and cancels out in the final calculation.

Caption: Self-validating NMR titration workflow for quantifying ultra-small ΔpKa shifts.

Step-by-Step Protocol

-

Equimolar Preparation : Weigh precisely equimolar amounts of standard benzoic acid and benzoic acid-d5. Dissolve the mixture in a controlled solvent system (e.g., H2O/D2O 90:10 v/v to provide an NMR lock signal while maintaining an aqueous-like dielectric environment).

-

Baseline Acquisition (Fully Protonated & Deprotonated) :

-

Adjust an aliquot to pH<2.0 (using HCl ) to record the limiting chemical shifts of the fully protonated species ( δAH and δAD ).

-

Adjust another aliquot to pH>6.5 (using NaOH ) to record the limiting chemical shifts of the fully deprotonated species ( δA− and δD− ).

-

-

Titration Point Adjustment : Adjust the main sample to a pH exactly near the anticipated pKa (approx. 4.2). At this half-equivalence point, the chemical shifts are most exquisitely sensitive to the protonation state.

-

High-Resolution NMR Acquisition : Acquire a 13C NMR spectrum at a high magnetic field (e.g., 125.7 MHz or higher)[1]. Focus on the carboxyl carbon or the C-1 aromatic carbon. You will observe distinct, closely spaced peaks for the protio and deuterio species due to the intrinsic isotope shift.

-

Data Extraction & Calculation : Measure the observed chemical shifts ( δobs,H and δobs,D ) at the titration point. The degree of deprotonation for each species is calculated using the time-averaged chemical shift equation:

Fraction Deprotonated=δbase−δacidδobs−δacidThe difference in the calculated fractions between the two isotopologues directly yields the equilibrium constant K , from which ΔpKa is derived.

Implications for Drug Development

While a ΔpKa shift of 0.010 may appear mathematically minute, it has cascading implications in highly optimized pharmaceutical environments:

-

Chromatographic Separation : Deuterated APIs can exhibit slight retention time shifts in reverse-phase HPLC compared to their protio counterparts due to these thermodynamic differences, complicating impurity profiling.

-

Receptor Binding Thermodynamics : If a carboxylic acid moiety is involved in a critical salt bridge within a target protein's active site, the altered ZPE and slight shift in ionization equilibrium can subtly impact the binding affinity ( Kd ) and residence time.

-

Formulation Buffering : When transitioning a drug from a standard to a deuterated form (a "deuterium switch" strategy), formulation scientists must recognize that the API is inherently a slightly weaker acid, which may necessitate micro-adjustments to formulation buffer capacities to maintain identical dissolution profiles.

References

-

Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][2]

-

Determination of isotope effects on acid–base equilibria by 13C NMR spectroscopy Source: National Institute of Chemical Physics and Biophysics (KBFI) / RSC Publishing URL:[Link][1]

Sources

Tracing Metabolic Fates: The Application of Deuterated Benzoic Acid in Pathway Discovery

An In-depth Technical Guide

Abstract

Stable isotope labeling has become an indispensable tool in the field of metabolomics, enabling researchers to trace the transformation of molecules through complex biological systems with high precision. Among these tools, deuterated benzoic acid (specifically benzoic acid-d5) has emerged as a powerful probe for dissecting metabolic pathways related to xenobiotic detoxification, host-microbiome interactions, and the metabolism of dietary compounds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and methodologies for using benzoic acid-d5 in metabolic research. We will explore the causality behind experimental choices, from study design and sample preparation to mass spectrometric analysis and data interpretation, ensuring every protocol is presented as a self-validating system. This guide will serve as a field-proven resource, grounded in authoritative references, to empower the design and execution of robust metabolic pathway discovery studies.

The Principle of Stable Isotope Tracing with Deuterium

Metabolic pathway analysis aims to elucidate the sequence of biochemical reactions that molecules undergo within a living organism. Stable isotope labeling is a foundational technique in this field, allowing scientists to "tag" a molecule of interest and track its journey and transformations. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is an ideal label for these studies.[1]

The core advantages of using deuterium-labeled compounds like benzoic acid-d5 include:

-

Minimal Biological Perturbation: Replacing hydrogen with deuterium results in a negligible change to the molecule's chemical structure, physical properties, and biological activity.[1][2] Therefore, the deuterated tracer behaves almost identically to its natural counterpart within the biological system.[3]

-

Low Natural Abundance: Deuterium's natural abundance is very low (~0.015%), creating a high-contrast signal against a near-zero background. This makes it significantly easier to detect the labeled compound and its metabolites.

-

Distinct Mass Shift: The replacement of hydrogen (mass ≈ 1 Da) with deuterium (mass ≈ 2 Da) creates a predictable mass shift that is easily detectable by mass spectrometry (MS). This allows for the unambiguous identification of the tracer and its downstream metabolites.[4][5]

-

Safety: As a stable isotope, deuterium is non-radioactive, eliminating the need for specialized handling and disposal protocols associated with radioactive tracers like tritium (³H).[1]

These properties make deuterated compounds invaluable for tracking the metabolic fate of drugs, identifying novel metabolites, and understanding the rates and mechanisms of biochemical transformations.[2]

The Canonical Metabolic Fate of Benzoic Acid: A Host-Level Perspective

In mammals, benzoic acid, whether ingested directly as a food preservative or produced from the metabolism of dietary polyphenols, undergoes a primary detoxification process in the liver and, to a lesser extent, the kidneys.[6][7] This well-established pathway involves a two-step conjugation reaction with the amino acid glycine to form hippuric acid, which is then efficiently excreted in the urine.[8][9]

The process can be summarized as follows:

-

Activation: Benzoic acid is first activated by reacting with coenzyme A (CoA) in an ATP-dependent reaction to form benzoyl-CoA.[10]

-

Conjugation: The benzoyl-CoA intermediate then reacts with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase, to produce hippuric acid.[10][11]

This pathway is a classic example of a Phase II detoxification reaction, designed to increase the water solubility of xenobiotic compounds to facilitate their removal from the body.[12]

Dissecting the Host-Microbiome Metabolic Axis

While the liver is the primary site of glycine conjugation, the story of benzoic acid metabolism often begins in the gut. Many dietary polyphenols, such as flavonoids and chlorogenic acids found in fruits, vegetables, tea, and coffee, are not absorbed directly in the small intestine.[7] Instead, they travel to the colon, where the gut microbiota metabolizes them into simpler aromatic compounds, with benzoic acid being a key intermediate.[7][13]

This creates a fascinating metabolic interplay:

-

Microbial Contribution: Gut bacteria produce a significant portion of the body's benzoic acid pool from dietary precursors.[7][14]

-

Host Detoxification: This microbially-produced benzoic acid is absorbed into the bloodstream and subsequently detoxified by the host's liver into hippuric acid.[7]

Therefore, urinary hippuric acid levels can serve as a biomarker for both gut microbial activity and the intake of plant-based foods.[6][7] By administering benzoic acid-d5, researchers can precisely trace its journey, distinguishing the fate of an exogenously administered dose from the endogenous pool produced by the gut microbiota. This allows for the quantification of hepatic conjugation capacity and the investigation of how factors like diet, disease, or antibiotic use impact the gut microbiome's ability to process aromatic compounds.[15][16]

Methodologies: From Experimental Design to Analysis

A successful metabolic tracing study requires meticulous planning and execution. The use of benzoic acid-d5 is typically integrated into a workflow that culminates in analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]

Experimental Workflow

The overall process involves administering the deuterated tracer, collecting biological samples at specific time points, preparing the samples to isolate the metabolites of interest, and analyzing them using high-resolution mass spectrometry.

Detailed Experimental Protocol: Urinary Metabolite Analysis

This protocol provides a step-by-step methodology for a common application: quantifying the conversion of benzoic acid-d5 to hippuric acid-d5 in urine.

Objective: To measure the rate and extent of glycine conjugation of an oral benzoic acid-d5 dose.

Materials:

-

Benzoic acid-d5 (phenyl-d5, 98 atom % D)

-

Vehicle for administration (e.g., corn oil)

-

Metabolic cages for animal studies or sterile collection cups for human studies

-

Centrifuge tubes

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Dosing and Sample Collection:

-

Administer a known concentration of benzoic acid-d5 to the subject (e.g., 10 mg/kg via oral gavage for a rodent model).

-

Collect urine samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours post-dose).[10] The 0-hour sample serves as the baseline.

-

Measure the volume of urine collected at each time point and store samples at -80°C until analysis.

-

-

Sample Preparation (Protein Precipitation & Dilution):

-

Thaw urine samples on ice.

-

Vortex each sample to ensure homogeneity.

-

In a clean 1.5 mL microcentrifuge tube, add 100 µL of urine.

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. This step precipitates proteins and dilutes the sample.[19]

-

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column for separation. A typical mobile phase gradient could be:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Run a gradient from 5% B to 95% B over several minutes to separate benzoic acid from hippuric acid and other urinary components.[20]

-

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.[21]

-

Table 1: Key Mass Transitions for Benzoic Acid-d5 Study

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

|---|---|---|---|

| Benzoic Acid (Endogenous) | 121.03 | 77.04 | For baseline monitoring. |

| Benzoic Acid-d5 | 126.06 | 82.07 | The administered tracer. |

| Hippuric Acid (Endogenous) | 178.05 | 77.04 | For baseline monitoring. |

| Hippuric Acid-d5 | 183.08 | 82.07 | The primary deuterated metabolite. |

Note: Exact m/z values should be confirmed based on high-resolution mass spectrometry.

Data Interpretation and Validation

The primary output from the LC-MS/MS analysis is a chromatogram showing the intensity of each target ion over time. By integrating the area under the peak for each compound (e.g., benzoic acid-d5 and hippuric acid-d5), a quantitative value can be obtained.

Key aspects of interpretation include:

-

Pharmacokinetics: Plotting the concentration of benzoic acid-d5 and hippuric acid-d5 in plasma or urine over time allows for the calculation of key pharmacokinetic parameters like absorption rate, half-life, and clearance.[2]

-

Metabolic Conversion Rate: The ratio of hippuric acid-d5 to the sum of remaining benzoic acid-d5 and hippuric acid-d5 at each time point provides a direct measure of the conversion efficiency.

-

Trustworthiness through Self-Validation: The methodology is inherently self-validating. The detection of the specific mass shift (e.g., +5 Da for phenyl-d5 labeled compounds) provides unambiguous confirmation that the detected metabolite originated from the administered tracer.[5] Comparing the results to the 0-hour (pre-dose) sample confirms that the deuterated signals are not due to background interference.

Conclusion

Deuterated benzoic acid is a versatile and robust tool for probing fundamental metabolic pathways. Its application extends from classic pharmacokinetic studies to nuanced investigations of the complex metabolic dialogue between a host and its gut microbiome. By leveraging the principles of stable isotope tracing with the analytical power of modern mass spectrometry, researchers can gain unprecedented insights into how organisms process both endogenous and xenobiotic compounds. The methodologies outlined in this guide provide a framework for designing and executing high-quality, reliable studies that contribute to the broader fields of drug development, nutritional science, and toxicology.

References

-

Wikipedia. Hippuric acid. [Link]

-

Vibrant Wellness. What is Hippuric Acid and Why Does the Cellular Zoomer Test for It?. [Link]

-

Ticinesi, A., et al. (2023). Disentangling the Complexity of Nutrition, Frailty and Gut Microbial Pathways during Aging: A Focus on Hippuric Acid. PMC. [Link]

-

Lemieux, B., et al. (1979). Reduced Formation of Hippuric Acid After Oral Benzoic Acid in Friedreich's Ataxia. Cambridge University Press & Assessment. [Link]

-

DeRito, C. M., et al. (2008). Field-based stable isotope probing reveals the identities of benzoic acid-metabolizing microorganisms and their in situ growth in agricultural soil. PubMed. [Link]

-

Zhang, Z., et al. (2024). Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies. PMC. [Link]

-

Khan, M. A., et al. (2024). In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS. PubMed. [Link]

-

ACS Publications. (2021). Hydrogen/Deuterium Exchange Aiding Metabolite Identification in Single-Cell Nanospray High-Resolution Mass Spectrometry Analysis. Analytical Chemistry. [Link]

-

ResearchGate. An example of identifying a deuterium incorporated metabolite using MS/MS information. [Link]

-

Gresse, R., et al. (2019). Dietary benzoic acid and supplemental enzymes alter fiber-fermenting taxa and metabolites in the cecum of weaned pigs. PMC. [Link]

-

ResearchGate. (2012). Completion of the core -oxidative pathway of benzoic acid biosynthesis in plants. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

Atzrodt, J., et al. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. SciSpace. [Link]

-

Diagnostic Solutions Laboratory. (2022). Beyond Organic Acids - Gut Health with Metabolomics. YouTube. [Link]

-

Reiner, A. M. (1971). Metabolism of Benzoic Acid by Bacteria: 3,5- Cyclohexadiene-1,2-Diol-1-Carboxylic Acid Is an Intermediate in the Formation of Catechol. PMC. [Link]

-

Purdue University. (2012). Scientists uncover last steps for benzoic acid creation in plants. [Link]

-

Li, Y., et al. (2022). Benzoic Acid Metabolism and Lipopolysaccharide Synthesis of Intestinal Microbiome Affects the Health of Ruminants under Free-Range and Captive Mode. PMC. [Link]

-

ResearchGate. Microbial metabolites produced from benzoic acid derivatives. [Link]

-

Flasch, M., et al. (2020). Stable Isotope-Assisted Metabolomics for Deciphering Xenobiotic Metabolism in Mammalian Cell Culture. ChemRxiv. [Link]

-

Ratajczak, M., et al. (2025). Effects of Selected Food Additives on the Gut Microbiome and Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD). MDPI. [Link]

-

Flasch, M., et al. (2020). Stable Isotope-Assisted Metabolomics for Deciphering Xenobiotic Metabolism in Mammalian Cell Culture. PubMed. [Link]

-

Flasch, M., et al. (2020). Stable Isotope-Assisted Metabolomics for Deciphering Xenobiotic Metabolism in Mammalian Cell Culture. PMC. [Link]

-

Li, Z., et al. (2020). Benzoic acid production via cascade biotransformation and coupled fermentation. PubMed. [Link]

-

ResearchGate. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Link]

-

Lee, H. J., et al. (2020). Simultaneous determination of dehydroacetic acid, benzoic acid, sorbic acid, methylparaben and ethylparaben in foods by high-performance liquid chromatography. PMC. [Link]

-

RSC Publishing. (2015). Quantification of benzoic acid in beverages: the evaluation and validation of direct measurement techniques using mass spectrometry. Analytical Methods. [Link]

-

ResearchGate. Metabolite profile of benzoic acid biotransformation with hippuric acid. [Link]

-

van der Westhuizen, F. H., et al. (2016). Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study. PMC. [Link]

-

BAuA. (2024). Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). [Link]

-

Shrivastava, V. S., et al. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 3. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. vibrant-wellness.com [vibrant-wellness.com]

- 7. Disentangling the Complexity of Nutrition, Frailty and Gut Microbial Pathways during Aging: A Focus on Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hippuric acid - Wikipedia [en.wikipedia.org]

- 9. Hippuric acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 10. cambridge.org [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. Stable Isotope-Assisted Metabolomics for Deciphering Xenobiotic Metabolism in Mammalian Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dietary benzoic acid and supplemental enzymes alter fiber-fermenting taxa and metabolites in the cecum of weaned pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzoic Acid Metabolism and Lipopolysaccharide Synthesis of Intestinal Microbiome Affects the Health of Ruminants under Free-Range and Captive Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. resolvemass.ca [resolvemass.ca]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Simultaneous determination of dehydroacetic acid, benzoic acid, sorbic acid, methylparaben and ethylparaben in foods by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Preparation and Handling of Benzoic Acid-d₅ Stock Solutions for LC-MS Analysis

Introduction: The Cornerstone of Quantitative Bioanalysis

In the landscape of drug development and clinical research, liquid chromatography-mass spectrometry (LC-MS) stands as a pillar for quantitative analysis. The accuracy and reliability of these analyses are paramount, directly influencing pharmacokinetic, toxicokinetic, and metabolic profiling. The use of a stable isotope-labeled (SIL) internal standard (IS) is widely recognized as the "gold standard" for compensating for analytical variability.[1] Benzoic acid-d₅ (pentadeuterated benzoic acid) is a frequently utilized SIL-IS for its non-deuterated counterpart, a common metabolite and chemical entity.

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls, ideally at the initial stage of sample preparation.[2][3] Its purpose is to mimic the analyte's behavior throughout the analytical process—including extraction, potential chromatographic shifts, and ionization in the mass spectrometer source—thereby correcting for sample loss and matrix effects.[2][4][5][6] The final quantification relies on the ratio of the analyte's response to the IS's response, a value that remains stable even amidst procedural fluctuations.[2]

The integrity of the entire quantitative method hinges on the accuracy of the IS stock solution. An improperly prepared or stored stock solution can introduce systemic error, compromising the validity of study data and leading to costly repetitions. This application note provides a detailed, field-proven protocol for the preparation, storage, and quality control of benzoic acid-d₅ stock solutions, grounded in authoritative best practices to ensure data of the highest caliber and regulatory compliance.[7][8]

Physicochemical Properties and Material Selection

The physical and chemical characteristics of benzoic acid-d₅ dictate its handling and preparation. As a deuterated analog, its properties are nearly identical to benzoic acid, with the critical difference being its mass.[9]

Table 1: Key Properties of Benzoic Acid-d₅

| Property | Specification | Rationale & Significance |

| Chemical Formula | C₆D₅COOH | The five deuterium atoms on the phenyl ring provide a +5 Da mass shift from the analyte. |

| Molecular Weight | ~127.15 g/mol | Essential for accurate calculation of molarity and mass concentration.[10] |

| Appearance | White crystalline solid/powder | Visual inspection ensures the material has not degraded or become contaminated.[10] |

| Isotopic Purity | ≥98 atom % D | High isotopic enrichment is critical to minimize signal contribution at the analyte's mass, especially at the LLOQ.[2][5] |

| Chemical Purity | ≥99% | Ensures that the weighed material is predominantly the standard, preventing inaccurate concentration calculations.[2] |

| Solubility | Soluble in methanol, acetonitrile, ethanol, and acetone.[11][12][13] | Dictates the choice of solvent for the stock solution. Aprotic solvents are preferred to mitigate the risk of H-D exchange.[14] |

Core Principles for Preparing a Trustworthy Stock Solution

The reliability of a stock solution is not merely the result of following steps but understanding the causality behind them.

-

Solvent Selection: The choice of solvent is the most critical decision after selecting the standard itself. While benzoic acid is soluble in many organic solvents, high-purity, aprotic solvents such as acetonitrile or methanol are strongly recommended.[14] Protic solvents, especially water, or solutions with acidic or basic pH can facilitate hydrogen-deuterium (H-D) back-exchange, where deuterium atoms on the standard are replaced by hydrogen from the solvent.[14][15][16] This process compromises the isotopic purity of the standard, leading to inaccurate quantification.[14]

-

Gravimetric and Volumetric Accuracy: The foundation of a known concentration is precision. An analytical balance, calibrated and with appropriate readability (e.g., 0.01 mg), must be used for weighing the solid standard. All dilutions must be performed using Class A volumetric glassware to minimize volumetric errors.[14]

-

Environmental Control: Benzoic acid-d₅ solid is hygroscopic. Weighing should be conducted in a controlled environment with low humidity. Once prepared, stock solutions must be protected from light and evaporation. Light can induce photodegradation of certain compounds, while solvent evaporation will artificially increase the standard's concentration.[17]

Detailed Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This protocol describes the preparation of a 100 mL primary stock solution of benzoic acid-d₅ at a concentration of 1.0 mg/mL.

Materials and Reagents

-

Benzoic acid-d₅ (CAS: 1079-02-3), ≥98% isotopic purity, ≥99% chemical purity

-

Acetonitrile (ACN) or Methanol (MeOH), HPLC or LC-MS grade

-

Deionized water for balance cleaning

-

Lint-free wipes

Equipment

-

Calibrated analytical balance (readability to 0.1 mg or better)

-

100 mL Class A volumetric flask with ground glass or PTFE stopper

-

Glass funnel

-

Glass Pasteur pipette or syringe

-

20 mL amber glass screw-cap vials with PTFE-lined caps

-

Labeling materials (permanent marker, solvent-resistant labels)

-

Ultrasonic bath

Step-by-Step Procedure

-

Standard Equilibration: Before opening, allow the benzoic acid-d₅ container to equilibrate to ambient laboratory temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid, which would introduce weighing errors and potential for H-D exchange.[14][17]

-

Weighing: Place a clean, dry weighing paper or boat on the analytical balance and tare. Using a clean spatula, accurately weigh approximately 10.0 mg of benzoic acid-d₅. Record the exact weight to the nearest 0.01 mg.

-

Quantitative Transfer: Carefully transfer the weighed solid into the 100 mL Class A volumetric flask using the glass funnel. Rinse the weighing paper/boat and funnel multiple times with small volumes (~5-10 mL) of the chosen solvent (acetonitrile or methanol) into the flask to ensure all material is transferred.

-

Dissolution: Add solvent to the flask until it is approximately half-full. Swirl gently to dissolve the solid. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a dark background to confirm no solid particles remain.

-

Dilution to Volume: Allow the solution to return to ambient temperature if it warmed during sonication. Carefully add the solvent dropwise using a Pasteur pipette until the bottom of the meniscus is precisely on the calibration mark of the volumetric flask.

-

Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

-

Aliquoting and Storage: Immediately transfer the primary stock solution into pre-labeled amber glass vials. Fill the vials to minimize headspace, which reduces potential solvent evaporation during storage.

-

Labeling and Documentation: Label each vial clearly with the compound name ("Benzoic Acid-d₅"), concentration (1.0 mg/mL, adjusted for actual weight), solvent, preparation date, and preparer's initials. Log all details, including the exact weight, lot number of the standard, and solvent used, into the laboratory's official record-keeping system.

Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow of the preparation protocol, emphasizing critical control points.

Caption: Workflow for preparing Benzoic Acid-d₅ internal standard stock solution.

Storage, Stability, and Handling

Improper storage is a primary cause of standard degradation and concentration changes. Adherence to validated storage conditions is non-negotiable for maintaining the integrity of the stock solution over time.

Table 2: Recommended Storage Conditions

| Solution Type | Temperature | Max Duration | Container | Key Precautions |

| Primary Stock | -20°C to -80°C | 6 months | Amber glass vials, PTFE-lined cap, minimal headspace.[18] | Protect from light.[14][17] Allow vial to warm completely to room temperature before opening to prevent condensation.[14][17] |

| Intermediate/Working Solutions | 2°C to 8°C | 1 month | Tightly sealed amber glass or polypropylene vials. | Prepare fresh as needed for analytical runs.[14] Monitor for solvent evaporation, especially with volatile solvents like acetonitrile. |